

# Tebanicline dihydrochloride chemical structure and properties

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Compound of Interest

Compound Name: Tebanicline dihydrochloride

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# Tebanicline Dihydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Tebanicline (also known as ABT-594) is a potent synthetic nicotinic acetylcholine receptor (nAChR) agonist that was developed as a non-opioid analgesic. As a less toxic analog of the natural compound epibatidine, Tebanicline demonstrated significant analgesic properties in preclinical and clinical studies, particularly for neuropathic pain. It acts as a partial agonist at neuronal nAChRs, with high affinity for the  $\alpha4\beta2$  and  $\alpha3\beta4$  subtypes. Despite its promising efficacy, development was halted during Phase II clinical trials due to an unfavorable side-effect profile at therapeutic doses. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Tebanicline dihydrochloride**.

## **Chemical Structure and Properties**

Tebanicline is chemically designated as 5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine. The dihydrochloride salt is the form commonly used in research.

Table 1: Chemical Identifiers for Tebanicline



Identifier	Tebanicline (Free Base)	Tebanicline Dihydrochloride
IUPAC Name	5-[[(2R)-azetidin-2- yl]methoxy]-2-chloropyridine	5-[[(2R)-azetidin-2- yl]methoxy]-2- chloropyridine;dihydrochloride
Synonyms	ABT-594, Ebanicline	ABT-594 Dihydrochloride
CAS Number	198283-73-7[1][2]	209326-19-2[3]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> ClN <sub>2</sub> O[1][4][5]	C9H13Cl3N2O
SMILES	Clc1ncc(cc1)OC[C@@H]2NC C2[2]	Clc1ncc(cc1)OC[C@@H]2NC C2.[H]Cl.[H]Cl
InChI Key	MKTAGSRKQIGEBH- SSDOTTSWSA-N[4][5]	Not readily available

Table 2: Physicochemical Properties of Tebanicline and its Dihydrochloride Salt

Property	Tebanicline (Free Base)	Tebanicline Dihydrochloride
Molecular Weight	198.65 g/mol [1][2][4]	271.58 g/mol
Appearance	-	White to beige solid powder[2] [3]
Melting Point	-	116-117°C (for hydrochloride) [1]
Solubility	-	Water: 2 mg/mL (clear solution)[2]
Storage	-	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, desiccated[2]

### **Mechanism of Action**



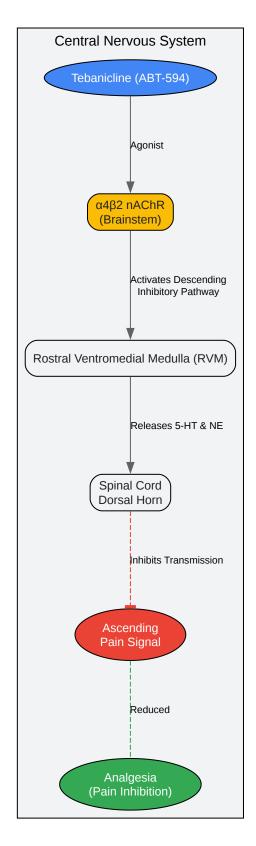


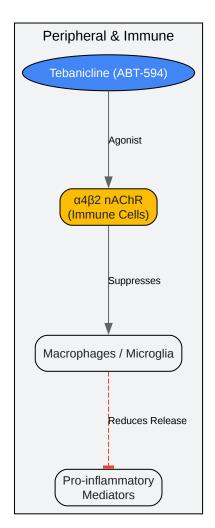


Tebanicline is a potent partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs). It exhibits high affinity for both the  $\alpha 4\beta 2$  and  $\alpha 3\beta 4$  subtypes, which are widely expressed in the central and peripheral nervous systems.[3][4] The analgesic effects of Tebanicline are primarily mediated through its action on the  $\alpha 4\beta 2$  subtype.

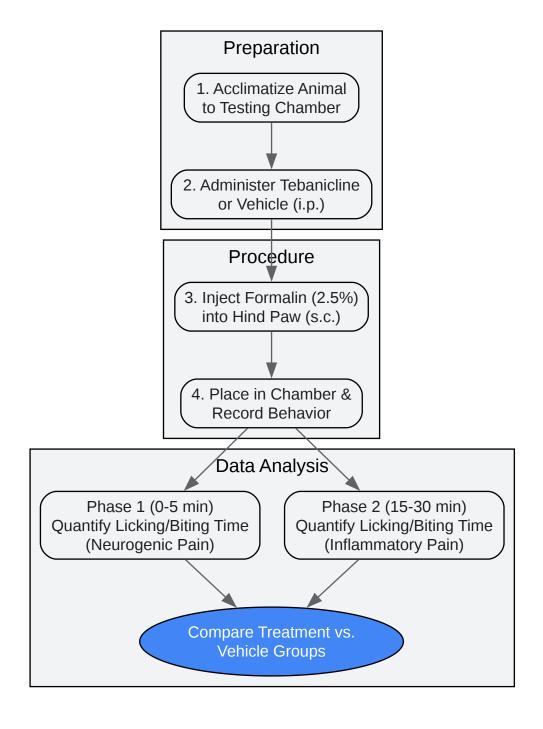
Activation of  $\alpha 4\beta 2$  nAChRs in the brainstem is believed to engage descending inhibitory pain pathways. This involves the release of key neurotransmitters like serotonin (5-HT) and norepinephrine (NE) in the spinal cord, which dampen the transmission of pain signals. Furthermore, activation of these receptors may increase the release of gamma-aminobutyric acid (GABA) in the rostral ventromedial medulla (RVM), contributing to descending inhibition. Tebanicline's mechanism also involves the modulation of immune responses, as  $\alpha 4\beta 2$  nAChR activation can suppress peripheral macrophages and potentially microglia in the CNS, reducing inflammatory contributions to pain.











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